molecular formula C38H48O8 B2733715 Myrtucommulone E CAS No. 901765-85-3

Myrtucommulone E

Cat. No.: B2733715
CAS No.: 901765-85-3
M. Wt: 632.794
InChI Key: JQOOCQQOCBSNIP-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myrtucommulone E is a bioactive acylphloroglucinol compound originally isolated from the Myrtaceae family of plants, such as Myrtus communis (myrtle) . This natural product is of significant interest in medicinal chemistry and drug discovery due to its potent and selective biological activities. Research indicates that this compound functions as a selective inhibitor of the DNA repair enzyme tyrosyl-DNA phosphodiesterase 2 (TDP2) . By inhibiting TDP2, which repairs DNA damage caused by topoisomerase 2 (TOP2) inhibitors like etoposide, this compound can overcome cancer cell resistance and significantly enhance the cytotoxic effects of these chemotherapeutic agents . Analogues of this compound have demonstrated promising activity in sensitizing cancer cells to etoposide treatment . Furthermore, compounds within the myrtucommulone class are recognized as dual inhibitors of key pro-inflammatory enzymes: 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1) . This dual inhibition suppresses the production of both leukotrienes and prostaglandin E2, positioning this compound as a potential lead compound for the development of novel anti-inflammatory therapeutics that may avoid the side effects associated with traditional NSAIDs . More recently, in silico studies have suggested that myrtucommulones may also hold potential as multitarget agents against SARS-CoV-2, though this area requires further experimental investigation . The complex molecular structure of this compound has inspired advances in its enantioselective total synthesis, facilitating the creation of analogues for structure-activity relationship studies . This product is intended for research purposes, including investigations into cancer combination therapies, inflammation pathways, and other pharmacological mechanisms. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O8/c1-15(2)18-20-26(40)24(25(39)17(5)6)28-21(27(20)45-31-22(18)29(41)35(7,8)33(43)37(31,11)12)19(16(3)4)23-30(42)36(9,10)34(44)38(13,14)32(23)46-28/h15-19,40H,1-14H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOOCQQOCBSNIP-RTBURBONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)C(C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C2=C(C(=C3C(=C2OC4=C1C(=O)C(C(=O)C4(C)C)(C)C)[C@H](C5=C(O3)C(C(=O)C(C5=O)(C)C)(C)C)C(C)C)C(=O)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Botanical Source Identification and Systematics

Myrtucommulone E, along with other related myrtucommulone compounds, is naturally produced by the plant species Myrtus communis L. nih.govmdpi.com Commonly known as the common myrtle, this plant is an evergreen shrub or small tree belonging to the Myrtaceae family. wikipedia.orgwikipedia.org The Myrtaceae family is a large and diverse group of flowering plants, with approximately 6000 species, that is well-regarded for producing a wide array of bioactive compounds, including terpenes and polyphenols. nih.govresearchgate.net Myrtus communis is the sole representative of its family in the Mediterranean Basin. plantsrescue.com

The detailed taxonomic classification of Myrtus communis is provided below. invasive.orgusda.gov

RankScientific NameCommon Name
KingdomPlantaePlants
PhylumMagnoliophytaFlowering Plants
ClassMagnoliopsidaDicotyledons
OrderMyrtales-
FamilyMyrtaceaeMyrtle family
GenusMyrtusMyrtle
SpeciesM. communis L.Common Myrtle

Geographic Distribution of Source Organisms

The native habitat of Myrtus communis spans a wide geographical area. It is indigenous to the Mediterranean region, including Southern Europe, North Africa, and Western Asia. wikipedia.orgwikipedia.orgplantsrescue.com Its range extends from Macaronesia (Azores, Canary Islands, Madeira) eastward to Pakistan and the Indian Subcontinent. wikipedia.orgkew.org The plant is typically found in Maquis shrubland, an ecosystem that often develops after the clearing of primary Mediterranean forests. plantsrescue.com Due to its long history of cultivation, it has also been introduced to other parts of the world, including California, Texas, Louisiana, and parts of the Caribbean. kew.org Myrtus communis thrives in well-drained, moderately fertile soils and prefers a sunny, sheltered position. plantsrescue.compfaf.org It is recognized for its tolerance to drought, heat, and maritime exposure. plantsrescue.compfaf.org

Extraction Techniques from Plant Matrices

The initial step in isolating this compound is the extraction of bioactive compounds from the plant material, typically the leaves of Myrtus communis. nih.govnih.gov This process separates the desired secondary metabolites from the solid plant matrix. Both conventional and modern techniques are employed for this purpose.

Conventional Extraction Methods:

Maceration: This is a traditional solid-liquid extraction technique where the dried and ground plant material is soaked in a solvent for a specific period (e.g., 48-72 hours) at room temperature. scielo.br Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used due to their effectiveness in dissolving polar phenolic compounds. scielo.brresearchgate.net The mixture is periodically agitated to enhance the extraction efficiency.

Soxhlet Extraction: This method involves continuous extraction with a cycling solvent, which can be more efficient than simple maceration but uses heat, making it unsuitable for thermolabile compounds. biosciencejournals.com

Modern Extraction Methods:

Microwave-Assisted Extraction (MAE): This advanced technique utilizes microwave energy to heat the solvent in contact with the plant matrix, significantly accelerating the extraction process. researchgate.netnih.gov MAE is noted for its high efficiency, reduced solvent consumption, and drastically shorter extraction times (e.g., around 60 seconds) compared to conventional methods (e.g., 2 hours). nih.gov

Ultrasound-Assisted Extraction (UAE): This method uses high-frequency ultrasonic waves to disrupt the plant cell walls, which facilitates deeper solvent penetration and improves the extraction yield. researchgate.netdergipark.org.tr

The choice of solvent is critical, with ethanol being frequently preferred due to its low toxicity, cost-effectiveness, and high efficiency in extracting polar compounds like acylphloroglucinols. researchgate.net After extraction, the solvent is typically removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract. scielo.br

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment, suitable for heat-sensitive compounds. biosciencejournals.comTime-consuming, may result in lower extraction yields.
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant matrix.Very fast, efficient, reduced solvent use. nih.govRequires specialized equipment, potential for localized overheating.
Ultrasound-Assisted Extraction (UAE) Using ultrasonic waves to disrupt cell walls.Increased efficiency, can be performed at lower temperatures. researchgate.netRequires specialized equipment.

Chromatographic and Non-Chromatographic Isolation Strategies

The crude extract obtained from Myrtus communis is a complex mixture of numerous compounds. masterorganicchemistry.com Isolating this compound requires further purification steps, which are dominated by chromatographic techniques. frontiersin.org

The general strategy involves a multi-step process:

Solvent Partitioning: The crude extract is often first subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents. The remaining hydroalcoholic phase can then be further extracted with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate, to create fractions with differing chemical compositions. scielo.br

Chromatographic Separation: The resulting fractions are then purified using various chromatographic methods. These techniques separate molecules based on their differential affinities for a stationary phase (a solid support like silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents).

Flash Chromatography: This is often used for the initial purification of fractions. It is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. scielo.brmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the target compound. researchgate.net It employs high pressure to pass the solvent through a column packed with very fine particles, allowing for the separation of compounds that are structurally very similar. frontiersin.orgnih.gov

By repeatedly applying these chromatographic steps, guided by analytical monitoring, it is possible to isolate this compound from the other co-extracted metabolites. acs.org

Purity Assessment Methodologies for Isolated this compound

After isolation, it is crucial to assess the purity of the this compound sample. acs.org Establishing the purity of a natural product is essential before conducting biological activity studies to ensure that the observed effects are attributable to the compound . frontiersin.org Several analytical methods are used for this purpose.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity assessment. researchgate.net An isolated compound is considered pure if, under optimized conditions, its HPLC analysis shows a single, sharp, and symmetrical peak. nih.gov By using a diode-array detector (DAD), the spectral homogeneity of the peak can also be assessed to check for co-eluting impurities.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. A pure sample will show a prominent ion corresponding to the expected molecular mass of this compound, which helps confirm its identity and the absence of other significant components. masterorganicchemistry.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, including the arrangement of atoms and their connectivity. For a pure compound, the NMR spectrum should contain only the signals corresponding to the structure of this compound, without extraneous peaks that would indicate impurities. researchgate.net

Together, these methods provide comprehensive evidence of a compound's identity and its degree of purity, which is often reported as a percentage (e.g., >99% pure). scielo.br

MethodologyPurpose in Purity Assessment
HPLC Verifies the presence of a single component in the sample and quantifies its percentage purity. nih.gov
Mass Spectrometry (MS) Confirms the molecular weight of the isolated compound, ensuring it matches the target molecule. masterorganicchemistry.com
NMR Spectroscopy Confirms the chemical structure and reveals the presence of any structural impurities. researchgate.net

Biosynthetic Pathways and Precursor Chemistry

Proposed Biosynthetic Routes to Myrtucommulone E

The formation of this compound is believed to follow a polyketide-derived pathway, a common route for the biosynthesis of acylphloroglucinols. vulcanchem.com This proposed pathway involves several key stages, beginning with the assembly of a polyketide chain and culminating in the formation of the characteristic trimeric structure of this compound.

A plausible biosynthetic scheme suggests that the core structure arises from the intramolecular Claisen reaction of a polyketide intermediate. mdpi.com This intermediate is formed from the condensation of three malonyl-CoA units and one isobutyryl-CoA unit. mdpi.com Subsequent cyclization reactions lead to the formation of phloroglucinol (B13840) and syncarpic acid precursors. vulcanchem.com The final trimeric structure of this compound is then assembled through Michael addition reactions between the phloroglucinol and syncarpic acid residues. vulcanchem.com It is noteworthy that the stereochemical outcomes of these final steps may be influenced by non-enzymatic processes. vulcanchem.com

Biomimetic synthesis approaches have been developed that are inspired by these proposed biosynthetic pathways. acs.org These synthetic strategies often involve key reactions such as Knoevenagel condensation and Michael additions to construct the complex polycyclic framework of myrtucommulones. acs.org

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process catalyzed by a suite of specific enzymes. While the complete enzymatic cascade has not been fully elucidated, key transformations have been identified. The initial step involves the condensation of precursor molecules, a reaction catalyzed by a polyketide synthase.

Following the formation of the initial polyketide chain, intramolecular Claisen condensation, a type of cyclization reaction, is a critical step. mdpi.com This reaction is responsible for forming the cyclic precursor, 2-isobutyrylcyclohexane-1,3,5-trione, which is a key intermediate in the pathway leading to both acylphloroglucinol and syncarpic acid moieties. Subsequent geminal dimethylation reactions are also crucial for stabilizing intermediates.

The final oligomerization of the phloroglucinol and syncarpic acid units occurs through Michael additions. vulcanchem.com While the exact enzymes catalyzing these specific additions in the biosynthesis of this compound are still under investigation, the intentional use of enzymatic reactions as key steps in synthetic designs has proven to be a powerful strategy. nih.gov

Genetic Regulation of this compound Production

The production of this compound, like other secondary metabolites, is under tight genetic control. The expression of the genes encoding the biosynthetic enzymes is a critical factor determining the yield of the final compound. While specific gene clusters responsible for this compound biosynthesis have not been definitively identified, comparative analysis of related species offers insights into the genetic basis of its production. mdpi.com

Research into the genetic regulation of related pathways, such as the purine (B94841) and pyridine (B92270) metabolic pathways, highlights the complexity of these systems. elifesciences.org For instance, the availability of precursor metabolites can trigger feedback inhibition and coordinate the transcriptional upregulation of pathway genes. elifesciences.org It is plausible that similar regulatory mechanisms, involving transcription factors and the sensing of intermediate metabolite levels, govern the biosynthesis of this compound. Further research, potentially involving genetic knockout or inactivation experiments, is needed to fully elucidate the genetic regulation of this intricate pathway. nih.gov

Precursors and Intermediate Metabolites in this compound Synthesis

The biosynthesis of this compound begins with simple primary metabolites. The key building blocks are derived from acetyl coenzyme A (acetyl-CoA) and malonyl-CoA, which are central molecules in cellular metabolism. iptsalipur.org Specifically, the pathway is proposed to commence with the condensation of one molecule of isobutyryl-CoA and three molecules of malonyl-CoA. mdpi.com

This initial condensation reaction gives rise to a tetraketide intermediate. vulcanchem.com Subsequent intramolecular Claisen condensation of this intermediate yields 2-isobutyrylcyclohexane-1,3,5-trione. vulcanchem.commdpi.com This trione (B1666649) then serves as a precursor for the formation of the two key structural units of this compound: the phloroglucinol core and the syncarpic acid moieties. vulcanchem.com The final assembly into the complex trimeric structure of this compound occurs through the coupling of these intermediates. vulcanchem.com

Precursor/Intermediate Role in Biosynthesis
Isobutyryl-CoAInitial building block, provides the isobutyryl group. mdpi.com
Malonyl-CoAProvides the remaining carbon atoms for the polyketide chain. mdpi.com
Tetraketide intermediateThe initial product of the condensation reactions. vulcanchem.com
2-Isobutyrylcyclohexane-1,3,5-trioneA key cyclic intermediate formed via Claisen condensation. vulcanchem.commdpi.com
Phloroglucinol residueOne of the two main structural units of this compound. vulcanchem.com
Syncarpic acid residueThe second main structural unit of this compound. vulcanchem.com

Chemical Synthesis Approaches

Total Synthesis Strategies for Myrtucommulone E

The total synthesis of this compound and its congeners has been a subject of intense research, leading to several distinct and elegant approaches.

A notable biomimetic synthesis of (±)-myrtucommulones D and E was achieved in 6–7 linear steps from readily available biogenetic precursors. acs.orgacs.orgnih.govfigshare.com A key step in this process is a Zinc-mediated skeletal rearrangement, which efficiently assembles the polyfunctionalized xanthene core without the need for expensive and toxic heavy metal photocatalysts. acs.orgacs.orgnih.govfigshare.com The synthesis also features a regio- and diastereoselective (3+2)-annulation to construct the final 6/6/6/5/6-fused pentacyclic framework. acs.orgacs.org

Another successful strategy involved the first enantioselective total synthesis of this compound, which was pivotal in identifying it as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2). researchgate.net This synthesis hinged on a crucial chiral phosphoric acid (CPA)-catalyzed Michael addition reaction to install the key stereocenter. researchgate.net

Researchers have also developed a concise approach for the collective asymmetric total synthesis of Myrtucommulone D and five related congeners, including this compound. dntb.gov.uanih.gov This strategy rapidly assembles the challenging benzopyrano[2,3-a]xanthene core and establishes three contiguous stereocenters with high diastereoselectivity through a retro-hemiketalization/double Michael cascade reaction. nih.gov A Mitsunobu-mediated chiral resolution was also employed to achieve high optical purity. nih.gov

The synthesis of this compound's core structure has also been approached through a Knoevenagel condensation followed by a Michael addition and a final oxidation step. An acid-catalyzed reaction between an aldehyde derived from the Rieche formylation of a triketone and another triketone intermediate has also been reported to yield a precursor to both myrtucommulone D and E with a 76% yield and a 91:09 enantiomeric ratio.

Total Synthesis Highlights Key Reactions/Strategies Reference
Biomimetic synthesis of (±)-Myrtucommulones D & EZn-mediated skeletal rearrangement, (3+2)-annulation acs.orgacs.orgnih.govfigshare.com
First enantioselective total synthesis of this compoundChiral phosphoric acid (CPA)-catalyzed Michael addition researchgate.net
Collective asymmetric total synthesis of Myrtucommulone D & congenersRetro-hemiketalization/double Michael cascade, Mitsunobu-mediated chiral resolution dntb.gov.uanih.gov
Core structure synthesisKnoevenagel condensation, Michael addition, oxidation
Precursor synthesis for Myrtucommulone D & EAcid-catalyzed reaction of aldehyde and triketone

Semi-Synthesis and Analogue Derivatization of this compound

Starting from the natural product Myrtucommulone A, a series of 28 analogues were synthesized to explore their biological activities. nih.gov This modular strategy allowed for significant structural variations, including the replacement of the syncarpic acid moieties with dimedone or indandione, cyclization of the syncarpic acid with the acylphloroglucinol core, and substitution at various positions with different functional groups. nih.gov These semi-synthetic efforts led to the discovery of analogues with significantly improved inhibitory potency against microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.gov

Furthermore, a series of this compound analogues were asymmetrically synthesized to evaluate their inhibitory effects on tyrosyl-DNA phosphodiesterase 1 (TDP1) and TDP2. researchgate.net This work identified an analogue, (+)-29, with potent and selective TDP2 inhibition. researchgate.net The synthesis of a biotin-linked myrtucommulone derivative has also been undertaken for affinity-based target identification studies. uni-saarland.de Semi-synthetic derivatives of myrtucommulone have also been investigated for their effects on Wnt/β-catenin signaling. mdpi.com

Synthetic Methodologies for Key Structural Motifs

The construction of the acylphloroglucinol core, a key structural motif in this compound, has been a focus of synthetic methodology development. An organocatalyzed tandem Knoevenagel-Michael reaction has been employed to build this core structure. This one-pot synthesis utilizes syncarpic acid derivatives and aldehydes under mild conditions, with cinchona alkaloid-derived catalysts to control the stereochemistry.

The biosynthesis of myrtucommulones is thought to involve the coupling of acylphloroglucinol and syncarpic acid residues via a Michael reaction. mdpi.com This understanding has inspired biomimetic approaches, such as a hemiacetalization/dehydration/[3+3]-type cycloaddition domino sequence, to construct the core structures of related myrtucommulones. acs.org

Challenges and Advancements in this compound Synthesis

The synthesis of this compound is fraught with challenges, primarily due to its complex, sterically hindered, and angular 6/6/6/6/6-fused pentacyclic scaffold. acs.orgacs.org Achieving high stereoselectivity at its multiple chiral centers is a significant hurdle. nih.gov

Advanced Analytical Techniques for Myrtucommulone E Research

Spectroscopic Characterization (Excluding Basic Identification Data)

Beyond initial identification, advanced spectroscopic methods provide deeper insights into the nuanced structural features of Myrtucommulone E.

Advanced NMR Spectroscopic Applications for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. diva-portal.org For complex molecules like this compound, advanced NMR experiments are essential for determining the preferred spatial arrangement of atoms, known as the conformational analysis. numberanalytics.com Techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) can be employed to establish through-space proximities between protons, providing crucial distance constraints. inrs.ca This information, combined with the measurement of J-coupling constants that give insight into torsional angles, allows for the construction of a detailed 3D model of the molecule. diva-portal.orginrs.ca Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, can then be used to generate a series of low-energy conformations that are consistent with the experimental NMR data. numberanalytics.cominrs.ca This integrated approach of experimental NMR data and computational modeling is critical for understanding the conformational dynamics of this compound, which can influence its biological activity. numberanalytics.comnih.gov The stability of the identified conformers can be further assessed through extended, free molecular dynamics simulations. inrs.ca

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules, such as this compound, with polarized light. numberanalytics.com These methods are paramount for determining the absolute configuration and conformation of stereoisomers. numberanalytics.compsu.edu Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two prominent chiroptical techniques. nsf.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the spatial arrangement of chromophores. psu.edunsf.gov VCD, on the other hand, measures the differential absorption of polarized infrared radiation, offering insights into the vibrational modes of a chiral molecule. psu.edu The experimental ECD and VCD spectra of this compound can be compared with spectra predicted by quantum mechanical calculations for different possible stereoisomers. researchgate.net A strong correlation between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the molecule. uqac.ca This combination of experimental chiroptical spectroscopy and theoretical calculations is a powerful approach for the unambiguous stereochemical elucidation of complex natural products. researchgate.netuqac.ca

Chromatographic Separation and Quantification in Complex Mixtures

Effective separation and accurate quantification are critical for studying this compound in its natural sources and biological samples.

HPLC-UV/DAD for Quantification in Biological/Botanical Extracts

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a robust and widely used method for the quantification of specific compounds in complex mixtures like botanical extracts. koreascience.krnih.gov A DAD detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. utm.mxresearchgate.net For the quantification of this compound, a reversed-phase HPLC method would typically be developed and validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). e-nps.or.kr The method involves separating the compound of interest from other components in the extract on a stationary phase, followed by its detection and quantification based on its UV absorbance at a specific wavelength. koreascience.kre-nps.or.kr This technique offers a reliable and reproducible means for the routine quality control and standardization of extracts containing this compound. koreascience.kr

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace analysis and comprehensive metabolite profiling. lcms.cznih.gov This technique couples the separation power of LC with the detection capabilities of tandem mass spectrometry. nih.gov In a typical LC-MS/MS experiment for metabolite profiling, a precursor ion corresponding to this compound or a suspected metabolite is selected and fragmented to produce a characteristic pattern of product ions. mdpi.com This fragmentation pattern serves as a highly specific fingerprint for the compound, enabling its confident identification and quantification even at very low concentrations in complex biological fluids or tissues. jmb.or.kranimbiosci.org This high sensitivity and specificity are crucial for studying the pharmacokinetics and metabolism of this compound, where concentrations can be exceedingly low. jmb.or.krnih.gov

Interactive Data Table: Analytical Techniques for this compound

Technique Application Key Information Provided Common Detector/Method
Advanced NMR SpectroscopyConformational Analysis3D structure in solution, spatial arrangement of atoms, torsional angles.ROESY, J-coupling analysis, Molecular Modeling.
High-Resolution Mass Spectrometry (HRMS)Metabolomic StudiesPrecise mass, elemental composition, identification of metabolites.Orbitrap, FT-ICR, All-Ion Fragmentation (AIF).
Chiroptical SpectroscopyStereochemical ElucidationAbsolute configuration, conformation of stereoisomers.Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD).
HPLC-UV/DADQuantification in ExtractsConcentration in botanical/biological extracts, quality control.Ultraviolet (UV), Diode-Array Detector (DAD).
LC-MS/MSTrace Analysis & Metabolite ProfilingDetection of low-level analytes, identification of metabolites in biological samples.Triple Quadrupole (QqQ), Ion Trap, Q-TOF.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is emerging as a powerful "green" technology for the analysis and purification of complex natural products, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.commdpi.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. ajrconline.org This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases. chromatographyonline.com These properties make SFC particularly well-suited for the analysis of thermally labile and complex molecules, such as those found in plant extracts. mdpi.com

While direct applications of SFC for the specific analysis of this compound are not extensively documented in current literature, the technique's proven capabilities in separating complex mixtures of isomers and related natural products suggest its high potential in this area. Myrtucommulones, as a class, are known to exist as complex mixtures of stereoisomers and tautomers, which presents a significant analytical challenge. mdpi.com The NMR analysis of these compounds is often complicated by the presence of multiple stereoisomers, rotamers, and tautomers. uni-saarland.de SFC has demonstrated exceptional performance in the separation of chiral compounds and other isomers, often providing unique selectivity that is not achievable with HPLC. chromatographyonline.comchromatographyonline.com

The application of SFC, particularly when coupled with mass spectrometry (SFC-MS), would be highly advantageous for this compound research. This combination would not only facilitate the separation of this compound from other closely related acylphloroglucinols present in Myrtus communis extracts but also enable the resolution of its potential stereoisomers. mdpi.comnih.gov The development of a robust SFC-MS method would be invaluable for the accurate quantification of this compound in various samples and for the isolation of pure isomers for further pharmacological evaluation. Given that this compound has been identified in the butanolic fraction of Myrtus communis leaves with a molecular formula of C₃₈H₄₈O₈, SFC could provide a more efficient and environmentally friendly method for its preparative isolation compared to traditional chromatographic techniques. austinpublishinggroup.comchromatographytoday.com

The following table outlines typical parameters for an analytical SFC system that could be adapted for the analysis of this compound, based on methods used for similar complex natural products.

ParameterValue/Description
Column Chiral stationary phases (e.g., amylose (B160209) or cellulose (B213188) derivatives) for isomer separation; Achiral C18 or polar-embedded columns for general analysis.
Mobile Phase Supercritical CO₂ with a polar co-solvent (e.g., methanol (B129727), ethanol (B145695), or isopropanol).
Co-solvent Gradient A gradient of 5% to 40% co-solvent over a short run time (e.g., 5-10 minutes).
Flow Rate Typically in the range of 2-5 mL/min for analytical scale.
Backpressure Maintained between 100 and 150 bar to ensure the mobile phase remains in a supercritical state.
Column Temperature Usually maintained between 35 °C and 45 °C.
Detection Photodiode Array (PDA) detector for UV-Vis spectra and Mass Spectrometry (MS) for identification and quantification.

In Situ and Imaging Analytical Methods for this compound Distribution

Understanding the precise location of this compound within the plant tissues of Myrtus communis is crucial for elucidating its biosynthetic pathways and ecological roles. In situ and imaging analytical methods, particularly imaging mass spectrometry (IMS), provide the unique capability to visualize the spatial distribution of molecules directly in biological samples without the need for extraction or homogenization. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that has been successfully used to map the distribution of specialized metabolites in various plant species, including members of the Myrtaceae family. researchgate.net A study on the localization of formylated phloroglucinol (B13840) compounds (FPCs), which are structurally related to myrtucommulones, in Eucalyptus species provides a relevant methodological framework for investigating this compound. chromatographyonline.comresearchgate.net In this approach, thin cross-sections of plant tissues are coated with a matrix that facilitates the desorption and ionization of analytes when irradiated with a laser. By collecting mass spectra at thousands of discrete points across the tissue section, a chemical image of the distribution of specific molecules can be generated. researchgate.net

Applying MALDI-MSI to Myrtus communis would allow for the high-resolution mapping of this compound in different organs, such as leaves, stems, and flowers. This could reveal whether the compound is localized in specific cell types, such as epidermal cells, vascular tissues, or specialized secretory structures like glands, as has been observed for other defense-related compounds in the Myrtaceae family. researchgate.netwaters.com Such information is invaluable for understanding how and where the plant synthesizes and stores this compound, providing insights into its potential role in defending against herbivores or pathogens. researchgate.net Furthermore, combining MALDI-MSI with other imaging techniques, such as microscopy, can provide a direct correlation between the chemical distribution and the histological features of the tissue.

The table below summarizes the key parameters of a typical MALDI-MSI experiment that could be applied to study the distribution of this compound.

ParameterValue/Description
Sample Preparation Fresh plant tissues (e.g., leaves, stems) are embedded and cryo-sectioned to a thickness of approximately 30 µm.
Matrix Application A suitable matrix (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid) is applied uniformly over the tissue section using a sprayer.
Instrumentation A high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or time-of-flight (TOF) analyzer, equipped with a MALDI source.
Spatial Resolution Can range from 5 to 50 µm, allowing for cellular or near-cellular localization.
Mass Range Set to include the m/z of this compound ([M-H]⁻ at m/z 631.6) and other related compounds. austinpublishinggroup.com
Data Analysis Specialized software is used to generate ion-intensity maps for specific m/z values, revealing the spatial distribution of the corresponding molecules.

Molecular Mechanisms of Action and Cellular Biology

Receptor Binding and Ligand-Target Interactions

The interaction of a ligand with its receptor is a critical initiating event in many signal transduction pathways. nih.gov The binding of Myrtucommulone E to its molecular targets is influenced by its distinct trimeric structure, which creates a rigid, polycyclic framework. vulcanchem.com This structure is proposed to be formed through Michael additions between a central phloroglucinol (B13840) unit and two syncarpic acid moieties. vulcanchem.com

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader class of myrtucommulones has been shown to interact with various cellular proteins. For instance, Myrtucommulone A directly binds to the mitochondrial chaperonin heat-shock protein 60 (HSP60). mdpi.comresearchgate.net This interaction is thought to modulate HSP60's mitochondrial functions and contribute to the induction of apoptosis. mdpi.comresearchgate.net The binding of ligands to protein targets can be influenced by various models of interaction, including the "lock and key," "induced fit," and "conformational selection" models, which describe the specificity and dynamics of these interactions. researchgate.net Molecular docking studies are a valuable tool for predicting and analyzing the binding of small molecules like this compound to protein targets, providing insights into binding affinity and the specific residues involved in the interaction. mdpi.comscitechnol.com

Recent research has identified this compound as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme. researchgate.net This suggests a direct ligand-target interaction, where this compound binds to TDP2 and inhibits its enzymatic activity. The unique structural features of this compound, such as its stereochemistry and the presence of isopropyl and isobutyryl groups, likely contribute to its binding affinity and selectivity for specific protein targets. vulcanchem.com

Enzyme Inhibition and Activation Studies

This compound and its related compounds have been shown to modulate the activity of several key enzymes involved in various cellular processes.

A significant finding is the potent α-glucosidase inhibitory activity of myrtucommulones, including compounds structurally similar to this compound. vulcanchem.commdpi.com This inhibition is thought to occur through competitive binding to the enzyme's active site. vulcanchem.com Another critical area of enzyme modulation is the inhibition of enzymes involved in eicosanoid biosynthesis, such as cyclooxygenase (COX)-1 and 5-lipoxygenase, by myrtucommulone A. mdpi.com

More recently, this compound has been identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2). researchgate.net TDP2 is a DNA repair enzyme that can contribute to cancer cell resistance to certain chemotherapeutic agents. researchgate.net The inhibition of TDP2 by this compound can enhance the efficacy of topoisomerase 2 (TOP2) inhibitors, highlighting its potential in combination cancer therapy. researchgate.net Studies on analogues of this compound have demonstrated good TDP2 inhibition potency without significant inhibition of the related enzyme TDP1 at similar concentrations. researchgate.net

Furthermore, Myrtucommulone A has been shown to activate caspases, a family of proteases that play a crucial role in apoptosis. researchgate.net Specifically, it activates caspase-3, -8, and -9 in various cancer cell lines. mdpi.comresearchgate.net This activation is a key step in the execution of programmed cell death.

Table 1: Enzyme Modulation by this compound and Related Compounds

Compound Enzyme Effect
Myrtucommulone C, D, E α-glucosidase Inhibition vulcanchem.commdpi.com
Myrtucommulone A Cyclooxygenase-1 (COX-1) Inhibition mdpi.com
Myrtucommulone A 5-Lipoxygenase Inhibition mdpi.com
This compound Tyrosyl-DNA phosphodiesterase 2 (TDP2) Selective Inhibition researchgate.net
Myrtucommulone A Caspase-3 Activation mdpi.comresearchgate.net
Myrtucommulone A Caspase-8 Activation mdpi.comresearchgate.net
Myrtucommulone A Caspase-9 Activation mdpi.comresearchgate.net

Modulatory Effects on Signal Transduction Pathways

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, governing fundamental cellular processes. universiteitleiden.nl Myrtucommulones have been shown to modulate several of these pathways, contributing to their biological effects.

Myrtucommulone A has been reported to inhibit the phosphorylation of several key proteins in signal transduction cascades, including protein kinase B (Akt), c-Raf, ERK1/2, and p38. mdpi.com The Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. The Raf/MEK/ERK pathway is another critical cascade involved in cell growth and differentiation. By inhibiting these kinases, Myrtucommulone A can interfere with cancer cell migration, adhesion, and invasion. mdpi.com

Furthermore, Myrtucommulone A has been shown to inhibit the expression and phosphorylation of NF-κB in a dose-dependent manner. mdpi.com NF-κB is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition can sensitize cancer cells to apoptosis.

Recent studies have also implicated myrtucommulones as modulators of the Wnt/β-catenin signaling pathway. researchgate.netmdpi.com Myrtucommulone A was found to reduce the transcriptional activity of β-catenin, a key effector of the Wnt pathway, and down-regulate the expression of its target genes, such as Axin2 and Sp5, in colon cancer cells. mdpi.com Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making it an important therapeutic target.

Gene Expression Regulation by this compound

The modulation of signal transduction pathways by this compound and its analogs ultimately leads to changes in gene expression, which underlies many of their cellular effects. khanacademy.org Transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are key mediators in this process. khanacademy.org

As mentioned previously, Myrtucommulone A inhibits the activity of the transcription factor NF-κB, which would lead to the downregulation of its target genes involved in inflammation and cell survival. mdpi.com Similarly, the inhibition of the Wnt/β-catenin pathway by Myrtucommulone A results in the decreased expression of Wnt target genes like Axin2 and SP5. mdpi.com

Studies on rhodomyrtone (B1254138), another acylphloroglucinol, have shown that it can significantly modulate the expression of genes in bacteria, particularly those involved in metabolic pathways, membrane function, and ATP-binding cassette transportation. nih.gov While these studies were not on this compound, they highlight the potential for this class of compounds to have broad effects on gene expression.

The activation of the tumor suppressor protein p53 is another mechanism by which gene expression can be altered. aging-us.com While direct evidence for this compound is pending, related compounds have been shown to induce p53-mediated apoptosis, which involves the transcriptional activation of pro-apoptotic genes. aging-us.com

Modulation of Cellular Organelle Function

This compound and its related compounds exert significant effects on the function of cellular organelles, particularly mitochondria. Mitochondria are central to cellular energy production, metabolism, and the regulation of apoptosis. wikipedia.orgnih.govnih.gov

Myrtucommulone A has been shown to directly interfere with mitochondrial function. researchgate.net It can cause the loss of the mitochondrial membrane potential and suppress mitochondrial ATP synthesis. mdpi.com This disruption of mitochondrial function is a key event in the induction of the intrinsic pathway of apoptosis. mdpi.com The interaction of Myrtucommulone A with the mitochondrial chaperonin HSP60 further underscores its impact on this organelle. mdpi.comresearchgate.net

The endoplasmic reticulum (ER) is another organelle whose function can be influenced by cellular signaling. The contact sites between mitochondria and the ER (MERCs) are critical for processes like calcium signaling and autophagy. mdpi.com While direct effects of this compound on MERCs have not been reported, its impact on mitochondrial function could indirectly affect these contact sites and the processes they regulate. Other organelles, such as lysosomes and peroxisomes, are also vital for cellular homeostasis, playing roles in degradation and detoxification, respectively. khanacademy.org

Autophagy and Apoptosis Induction Mechanisms

This compound and its analogs are potent inducers of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged cells. researchgate.net The induction of apoptosis by these compounds appears to be mediated primarily through the intrinsic or mitochondrial pathway. mdpi.com

This pathway is initiated by the disruption of mitochondrial function, leading to the release of cytochrome c from the mitochondria into the cytosol. mdpi.comresearchgate.net Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. mdpi.comresearchgate.net Activated caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, including poly(ADP-ribose)polymerase (PARP). mdpi.comresearchgate.net Evidence also suggests the involvement of caspase-8, which is typically associated with the extrinsic pathway, indicating potential crosstalk between the two pathways. mdpi.comresearchgate.net

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. mdpi.com It can have both pro-survival and pro-death roles depending on the cellular context. oncotarget.comnih.gov The induction of autophagy is a complex process that can be triggered by cellular stress, such as nutrient deprivation or the inhibition of mTOR. mdpi.comnih.gov While Myrtucommulone A has been shown to induce apoptosis, its effects on autophagy are less clear. Some related compounds have been shown to induce autophagy, suggesting that this may be another mechanism by which acylphloroglucinols exert their cellular effects. researchgate.net

Cellular Uptake and Subcellular Localization Studies

The precise mechanisms governing the cellular uptake of this compound remain to be fully elucidated. Current research has not yet detailed the specific transporters or pathways involved in its entry into mammalian cells. However, insights into its subcellular destination can be inferred from the localization of its known molecular targets.

Detailed research findings indicate that this compound is a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), a critical enzyme in DNA repair. researchgate.net The function of TDP2 is predominantly carried out within the nucleus and mitochondria, suggesting that this compound must traverse the cell and organellar membranes to exert its inhibitory effects.

Studies on the subcellular localization of TDP2 have revealed its presence in multiple cellular compartments. The full-length form of TDP2 contains a nuclear localization signal, directing it to the nucleus. embopress.org Concurrently, a shorter isoform, TDP2S, possesses a mitochondrial targeting sequence, leading to its enrichment within the mitochondria. embopress.orgembopress.org Both isoforms have been shown to be active in the mitochondria. embopress.org This dual localization of its target protein implies that this compound likely accumulates in both the nucleus and mitochondria to engage with TDP2.

Further supporting a mitochondrial localization, studies on the related compound Myrtucommulone A have demonstrated its capacity to act on mitochondria in human leukemia cells. researchgate.net This action includes inducing a loss of mitochondrial membrane potential and inhibiting the synthesis of mitochondrial ATP. researchgate.net While these findings pertain to a different myrtucommulone, they lend credence to the hypothesis that these acylphloroglucinols can access and act within the mitochondrial compartment. The re-localization of TDP2 from the nucleus to the cytoplasm has also been observed under certain conditions, such as during viral infections, which could influence the subcellular sites of action for its inhibitors. nih.gov

Table 1: Subcellular Localization of Tyrosyl-DNA Phosphodiesterase 2 (TDP2)

Subcellular LocationIsoformSupporting EvidenceCitation
NucleoplasmFull-length TDP2Contains a nuclear localization signal. embopress.orgproteinatlas.org
Nuclear bodiesFull-length TDP2Observed in PML nuclear bodies. uniprot.org
MitochondriaFull-length TDP2 & TDP2STDP2S contains a mitochondrial targeting sequence. Both isoforms protect against mitochondrial DNA damage. embopress.orgembopress.org
CytosolTDP2SEnriched in the cytosol in addition to mitochondria. embopress.org

Pre Clinical Pharmacological Investigations in in Vitro Models

Anti-inflammatory Activities and Cytokine Modulation

Myrtucommulone E is structurally related to other myrtucommulones that have demonstrated significant anti-inflammatory properties. Myrtucommulone A, for instance, is known to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. mdpi.comnih.gov It also suppresses the formation of reactive oxygen species (ROS) and the release of elastase in polymorphonuclear leukocytes. mdpi.comresearchgate.net Furthermore, myrtucommulone A has been identified as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in prostaglandin formation. mdpi.com

Studies on related compounds have shown modulation of key inflammatory signaling pathways. For example, some myrtucommulones can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38. mdpi.comkoreamed.orgresearchgate.net This inhibition leads to a decrease in the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8. mdpi.comnih.gov

While direct data on this compound's specific cytokine modulation is limited, its structural similarity to other bioactive myrtucommulones suggests it may possess similar anti-inflammatory mechanisms.

Antioxidant Mechanisms and ROS Scavenging

The antioxidant potential of myrtucommulones has been noted in several studies. Myrtucommulone A and semimyrtucommulone (B1249973) have been shown to protect low-density lipoprotein (LDL) from copper-induced oxidation and inhibit the formation of oxidative products from polyunsaturated fatty acids. mdpi.com The phloroglucinol (B13840) core, a common feature in these compounds, is recognized for its antioxidant properties. nih.gov

The general mechanism of antioxidant action for phenolic compounds involves the donation of electrons to neutralize free radicals, a process stabilized by resonance within the molecule. frontiersin.org They can also chelate metal ions, preventing them from participating in reactions that generate ROS, such as the Fenton and Haber-Weiss reactions. frontiersin.org

In vitro studies on related compounds have shown an ability to suppress the formation of ROS in activated polymorphonuclear leukocytes. nih.govresearchgate.net This ROS scavenging activity is a key component of their anti-inflammatory effects. Although direct studies on this compound's ROS scavenging capabilities are not extensively detailed, its chemical structure suggests it likely shares these antioxidant properties.

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Myrtucommulones have been investigated for their potential as anti-cancer agents, demonstrating pro-apoptotic effects in various human cancer cell lines. mdpi.com Myrtucommulone A has been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. mdpi.comresearchgate.net This leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent DNA fragmentation. researchgate.net Notably, this cytotoxic effect appears to be more pronounced in cancer cells compared to non-transformed cells like peripheral blood mononuclear cells and foreskin fibroblasts. mdpi.comnih.gov

Studies have reported the anti-proliferative activity of various myrtucommulones and related acylphloroglucinols against a range of cancer cell lines, including:

Murine leukemia (P388) mdpi.com

Prostate cancer (PC3, DU145) mdpi.com

Human liver carcinoma (HEpG2) mdpi.com

Lymphocytic leukemia (MT-4) mdpi.com

Human colorectal carcinoma (HCT116) mdpi.commdpi.com

Human cervix uteri carcinoma (HeLa) mdpi.com

The cytotoxic activity of these compounds is often linked to their chemical structure, with the acyl side chain playing a critical role. mdpi.com For instance, the aromatic phloroglucinol core is considered essential for the cytotoxic activity of myrtucommulones. nih.gov

Table 1: Anti-proliferative Activity of Myrtucommulone-Related Compounds in Cancer Cell Lines

Immunomodulatory Effects on Immune Cells

The immunomodulatory properties of myrtucommulones have been observed in vitro. For example, Myrtucommulone A has been shown to modulate cytokine expression in human mesenchymal stem cells (hMSCs), leading to a decrease in TNF-α, IL-6, and IL-8. nih.gov In another study, a related compound, rhodomyrtone (B1254138), was found to suppress TNF-α and IL-17A-induced inflammatory responses in keratinocytes. mdpi.com

In head kidney macrophages of rainbow trout, rhodomyrtone induced changes in the expression of genes related to both pro-inflammatory (IL-1β, IL-8, TNF-α) and anti-inflammatory (IL-10, TGF-β) cytokines. mdpi.com This suggests a complex immunomodulatory role rather than simple suppression. While direct evidence for this compound is scarce, the findings for structurally similar compounds indicate a potential to modulate immune cell functions and cytokine production. mdpi.comnih.gov

Neuroprotective Potential in Neuronal Cell Cultures

The neuroprotective properties of extracts from Myrtus communis have been suggested, and some of this activity may be attributable to its acylphloroglucinol constituents. mdpi.com While specific in vitro studies focusing on the neuroprotective effects of this compound in neuronal cell cultures are not widely reported, the known antioxidant and anti-inflammatory activities of related myrtucommulones are relevant to neuroprotection. Oxidative stress and inflammation are key pathological mechanisms in many neurodegenerative diseases.

Myrtucommulone A has been shown to induce apoptosis in PC12 cancer cells, which are derived from a pheochromocytoma of the rat adrenal medulla and are often used as a model for neuronal cells. researchgate.net This was associated with the production of intracellular ROS. researchgate.net These findings highlight the need for further research to understand the specific effects and potential therapeutic window of this compound in non-cancerous neuronal cell models.

Anti-microbial Activities against Pathogens

Myrtucommulones have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria. mdpi.com Myrtucommulones C, D, and E have been reported to have effects against Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri. mdpi.com However, another study reported that this compound has weak to no activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) greater than 128 μg/mL. researchgate.net

The antibacterial mechanism of related compounds like rhodomyrtone against S. aureus is thought to involve targeting the cytoplasmic membrane, leading to a decrease in membrane potential and the release of cellular components. mdpi.com For myrtucommulones in general, the acyl side chain is considered a prerequisite for their antibacterial properties. mdpi.com

Table 2: Reported Anti-microbial Activity of this compound and Related Compounds

Metabolic Regulation in Cell-based Assays

The potential of myrtucommulones to influence metabolic pathways has been explored in cell-based assays. Myrtucommulones C, D, and E have been shown to possess α-glucosidase-inhibitory activity, suggesting a possible role in managing diabetes. mdpi.com α-glucosidase is an enzyme that breaks down complex carbohydrates into glucose, and its inhibition can help control postprandial blood sugar levels.

While direct studies on this compound's effect on key metabolic regulators like AMP-activated protein kinase (AMPK) are not available, AMPK is a central player in cellular energy homeostasis. wikipedia.org Activation of AMPK generally shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov Given the diverse biological activities of myrtucommulones, investigating their interaction with pathways like AMPK could reveal further therapeutic potential. nih.gov

Investigations into Multi-target Pharmacological Effects

This compound and its related acylphloroglucinol compounds have been the subject of various in vitro pharmacological investigations, revealing their capacity to interact with multiple biological targets. This multi-target profile suggests a complex mechanism of action underlying their diverse reported biological activities. Research has particularly highlighted their roles in cancer-related DNA repair, inflammatory cascades, and viral replication processes.

Inhibition of DNA Repair Enzymes

A significant finding in the study of this compound is its identification as a selective inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2). researchgate.net TDP2 is a crucial enzyme that repairs DNA damage caused by topoisomerase II (TOP2) poisons, a class of chemotherapy drugs. By inhibiting TDP2, compounds like this compound can potentially enhance the efficacy of these anticancer agents. researchgate.net

In vitro studies have demonstrated this selective inhibition. For instance, a synthetically produced analogue, (+)-29, exhibited potent inhibition of TDP2 with a half-maximal inhibitory concentration (IC50) of 5.4 ± 0.25 μM. researchgate.net Notably, this analogue showed high selectivity, as it did not inhibit the related enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) at concentrations up to 100 μM. researchgate.net This selectivity is a key attribute for potential therapeutic development. Further research on related compounds, such as (+)-Myrtucommulone D, has shown even more potent TDP2 inhibition with an IC50 value of 0.69 µM. researchgate.net The inhibition of TDP2 by these compounds has been shown to synergistically increase the cytotoxicity of the TOP2 inhibitor etoposide (B1684455) in various cancer cell lines. researchgate.netresearchgate.net

CompoundTarget EnzymeInhibitory Activity (IC50)SelectivityReference
This compound Analogue (+)-29TDP25.4 ± 0.25 μMNo inhibition of TDP1 at 100 μM researchgate.net
(+)-Myrtucommulone DTDP20.69 μMSelective vs. TDP1 researchgate.net

Inhibition of Enzymes in Inflammatory Pathways

The myrtucommulone class of compounds demonstrates significant multi-target effects on key enzymes involved in the inflammatory response. In vitro studies have established that these compounds can dually inhibit both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO). nih.govmdpi.comthieme-connect.com These enzymes are critical for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators. nih.gov

Myrtucommulone A, for example, is a known inhibitor of mPGES-1, 5-LO, and cyclooxygenase-1 (COX-1). nih.govmdpi.commdpi.com Myrtucommulone B also selectively inhibits mPGES-1 with an IC50 value of approximately 1 µM, without significantly affecting COX isoforms. Synthetic modifications of the myrtucommulone scaffold have led to analogues with even greater potency. One such analogue, compound 43 , improved mPGES-1 inhibition by 12.5-fold compared to the parent compound Myrtucommulone A, while another, compound 47 , enhanced 5-LO inhibition by 33-fold. nih.gov This dual-inhibition profile is noteworthy as it targets two major pathways in eicosanoid biosynthesis.

CompoundTarget EnzymeInhibitory Activity (IC50)Reference
Myrtucommulone AmPGES-1~1 µM nih.gov
Myrtucommulone A5-LO15.2 µM nih.gov
Myrtucommulone BmPGES-1~1 µM
Analogue 43mPGES-10.08 µM nih.gov
Analogue 475-LO0.46 µM nih.gov

Antiviral Activity against SARS-CoV-2 Targets

In the context of antiviral research, extracts from Myrtaceae species, which are rich in myrtucommulones, have been investigated for their effects on SARS-CoV-2. mdpi.comnih.gov In vitro studies revealed that these extracts can act on multiple targets crucial for the viral life cycle. mdpi.combohrium.comresearchgate.netplu.edu The inhibitory effects were observed against the 3C-like protease (3CLpro) and the papain-like protease (PLpro), both of which are essential for viral replication. mdpi.comnih.gov Furthermore, the extracts were found to inhibit the interaction between the viral Spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. mdpi.com

One study highlighted that an extract from Eugenia mosenii, which contains myrtucommulones, was a multi-target inhibitor, showing inhibition values greater than 72% against all three targets (RBD:ACE2 interaction, 3CLpro, and PLpro). mdpi.comnih.gov While specific data for pure this compound is not available, LC-MS/MS analysis and molecular docking studies identified an undescribed myrtucommulone compound as a potential multi-target agent against ACE2, Spike, PLpro, and 3CLpro. mdpi.comnih.govplu.edu

Source of MyrtucommulonesViral TargetObserved EffectReference
Eugenia mosenii ExtractRBD:ACE2 Interaction>72% Inhibition mdpi.com
SARS-CoV-2 3CLpro>72% Inhibition mdpi.com
SARS-CoV-2 PLpro>72% Inhibition mdpi.com

Pre Clinical Pharmacological Investigations in in Vivo Non Human Models

Anti-inflammatory Efficacy in Animal Models

Myrtucommulone has demonstrated significant anti-inflammatory effects in various animal models of acute inflammation. nih.govresearchgate.net In a carrageenan-induced paw edema model in mice, intraperitoneal (i.p.) administration of MC reduced the development of edema in a dose-dependent manner. nih.govresearchgate.net

Further studies using a murine pleurisy model, also induced by carrageenan, revealed more extensive anti-inflammatory actions. nih.gov In this model, MC treatment led to a notable reduction in several key inflammatory markers 4 hours after the carrageenan injection. The observed effects included:

A decrease in the volume of pleural exudate and the number of leukocytes present. nih.govmdpi.com

Reduced lung injury and neutrophil infiltration, as measured by myeloperoxidase activity. nih.govmdpi.com

Downregulation of the expression of intercellular adhesion molecule-1 (ICAM-1) and P-selectin in the lungs. nih.gov

Lower levels of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the pleural exudate. nih.govresearchgate.net

A reduction in leukotriene B₄ (LTB₄) levels in the pleural exudate, although prostaglandin (B15479496) E₂ (PGE₂) levels were not significantly affected. nih.gov

Decreased lung peroxidation and nitrotyrosine formation. nih.gov

These findings collectively indicate that Myrtucommulone exerts potent anti-inflammatory effects in vivo by targeting multiple mediators and pathways involved in the inflammatory cascade. nih.gov

Table 1: Effects of Myrtucommulone (MC) in a Mouse Pleurisy Model

Parameter Measured Observation Reference
Pleural Exudate Volume Reduced nih.govmdpi.com
Leukocyte Count Reduced nih.govmdpi.com
Lung Injury (Histological) Reduced nih.gov
Neutrophil Infiltration (MPO) Reduced nih.govmdpi.com
ICAM-1 and P-selectin Reduced Immunohistochemical Staining nih.gov
TNF-α and IL-1β Levels Reduced in Pleural Exudate nih.govresearchgate.net
Leukotriene B₄ (LTB₄) Levels Reduced in Pleural Exudate nih.gov
Prostaglandin E₂ (PGE₂) Levels Not Significantly Changed nih.gov
Lung Peroxidation (TBARS) Reduced nih.gov
Nitrotyrosine and Poly(ADP-ribose) Reduced Immunostaining nih.gov

Anti-tumor Efficacy in Xenograft and Syngeneic Animal Models

Information regarding the in vivo anti-tumor efficacy of Myrtucommulone E in xenograft and syngeneic animal models is not available in the reviewed scientific literature. Preclinical cancer research frequently utilizes these models to assess the effectiveness of novel therapeutic agents. criver.comherabiolabs.com Syngeneic models, which involve implanting mouse tumor cell lines into immunocompetent mice of the same inbred strain, are particularly valuable for evaluating immunotherapies. crownbio.comcrownbio.com Xenograft models, in contrast, typically involve implanting human tumor cells into immunodeficient mice. nih.gov While in vitro studies have shown that MC can induce apoptosis in various cancer cell lines, corresponding in vivo efficacy studies in animal models are needed to validate these findings. researchgate.net

Neuroprotective Outcomes in Animal Models of Neurological Disorders

While in vitro studies using cell lines have suggested potential neuroprotective effects of compounds from Myrtus communis extracts, specific in vivo studies in animal models of neurological disorders focusing on this compound are not detailed in the available search results. mdpi.com Animal models are critical for understanding the pathophysiology of neurodegenerative diseases and for testing the in vivo efficacy of potential neuroprotective agents. scielo.brfrontiersin.org Such models, including those for Alzheimer's and Parkinson's disease, aim to replicate aspects of human pathology and clinical symptoms. scielo.brfrontiersin.org Future research using these established animal models would be necessary to determine if the in vitro neuroprotective potential of myrtle-derived compounds translates to an in vivo setting. mdpi.com

Modulation of Metabolic Disorders in Animal Models

Research into the effects of this compound on metabolic disorders in animal models is limited. While some compounds from the myrtucommulone family have shown α-glucosidase-inhibitory activity in vitro, which is relevant to diabetes, in vivo data is scarce. mdpi.com Animal models of metabolic diseases, such as those induced by high-fat diets or genetic modifications (e.g., ob/ob mice), are essential for studying conditions like obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). mdpi.comcyagen.com One study investigated the effects of a Myrtus communis (MC) extract in a high-fat diet-induced obesity model in rats. The findings indicated that the MC extract improved altered serum lipid profiles and reduced oxidative stress in cardiac and aortic tissues. researchgate.net However, these results are for a general extract and not specifically for this compound.

Immunomodulatory Effects in Animal Models

Specific in vivo studies detailing the immunomodulatory effects of this compound in animal models are not extensively covered in the available literature. Immunomodulatory agents can influence the immune system by enhancing or suppressing immune responses. plos.org The anti-inflammatory activities observed for the parent compound Myrtucommulone in murine models, such as the reduction of pro-inflammatory cytokines (TNF-α, IL-1β) and leukocyte infiltration, are indicative of immunomodulatory properties. nih.govresearchgate.net These effects suggest an ability to temper excessive immune responses in the context of acute inflammation. nih.gov However, dedicated studies in animal models designed to probe broader immunomodulatory actions, such as effects on T-cell proliferation or macrophage function in vivo, have not been specifically reported for this compound.

Organ-Specific Biological Responses in Animal Studies

Investigations into Myrtucommulone have revealed several organ-specific responses in animal models, primarily related to its anti-inflammatory effects. In a murine model of pleurisy, Myrtucommulone treatment resulted in significant protective effects on the lungs, including reduced tissue injury, decreased neutrophil infiltration, and lower levels of local inflammatory mediators. nih.gov Pharmacokinetic modeling in rats suggests that Myrtucommulone distributes to various tissues, with predicted accumulation in the skin and brain, where concentrations may exceed those in plasma over time. core.ac.ukthieme-connect.com This distribution pattern suggests the potential for biological activity in these specific organs. core.ac.uk Additionally, a study using a Myrtus communis extract in a rat model of nephrolithiasis (kidney stones) suggested a protective effect on the kidneys. researchgate.net

Pharmacokinetic Studies in Animal Models (Metabolism, Distribution – excluding human data)

The pharmacokinetics of Myrtucommulone (MC) have been investigated in rats, providing insights into its absorption, distribution, and metabolism. core.ac.uknih.gov A pilot study in rats following oral administration showed that MC is absorbed, with average plasma levels of 258.67 ng/mL reached one hour after administration. core.ac.ukthieme-connect.comnih.gov

Metabolism studies using rat liver microsomes indicate that Myrtucommulone undergoes extensive phase I metabolism. core.ac.uknih.gov The primary metabolic pathways involve hydroxylation, bihydroxylation, and demethylation of the parent compound. core.ac.ukthieme-connect.com

Physiologically-based pharmacokinetic (PBPK) modeling based on the rat data suggests that Myrtucommulone is rapidly and widely distributed throughout the body. core.ac.uknih.gov The model predicted significant distribution to various tissues, including skin, muscle, and brain, in addition to plasma. core.ac.uknih.gov This extensive tissue uptake is supported by a high calculated volume of distribution. core.ac.uk The modeling also indicated that the concentration of MC in tissues like the skin and brain might reach a plateau that surpasses plasma concentrations toward the end of a dosing interval, suggesting potential accumulation in these organs. core.ac.uk

Table 2: Summary of Pharmacokinetic Findings for Myrtucommulone in Rats

Pharmacokinetic Parameter Finding Reference
Absorption Orally absorbed, reaching average plasma levels of 258.67 ng/mL at 1 hour. core.ac.uknih.gov
Distribution Rapid and extensive distribution to tissues including plasma, skin, muscle, and brain. core.ac.ukthieme-connect.comnih.gov
High volume of distribution suggests intensive tissue uptake. core.ac.uk
PBPK modeling predicts potential accumulation in skin and brain. core.ac.uk
Metabolism Undergoes extensive phase I metabolism in rat liver microsomes. core.ac.ukthieme-connect.comnih.gov
Metabolites include hydroxylated, bihydroxylated, and demethylated forms. core.ac.uknih.gov

Structure Activity Relationship Sar Studies and Structural Modifications

Elucidation of Pharmacophores for Myrtucommulone E

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For this compound and related compounds, the core pharmacophore is built upon an acylphloroglucinol scaffold. mdpi.comnih.gov

This compound's structure is characterized by a rigid, pentacyclic chromeno[2,3-a]xanthene core, which is formed from a central phloroglucinol (B13840) unit linked to two syncarpic acid moieties through Michael adduct formations. vulcanchem.com Key structural features that contribute to its biological profile include:

The Acylphloroglucinol Nucleus : This is the foundational component to which other residues are attached. mdpi.com

The Acyl Side Chain : The isobutyryl group at the C6 position is a key feature. Studies on related acylphloroglucinols indicate that the nature and lipid affinity of this acyl tail are critical prerequisites for certain biological effects, such as antibacterial properties. vulcanchem.comnih.gov

Peripheral Substituents : The structure includes two isopropyl groups at the C8 and C14 positions and numerous methyl groups, which contribute to the molecule's hydrophobicity and steric profile. vulcanchem.com

SAR studies on related compounds, such as Myrtucommulone A, have provided further insight. Modifications, such as replacing the syncarpic acid units with indandione or altering the acyl residue, have been shown to significantly impact inhibitory activity against enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), highlighting the importance of these specific structural components to the pharmacophore. nih.gov

Synthesis and Evaluation of this compound Analogues

To explore and refine the therapeutic potential of this compound, researchers have undertaken its total synthesis and the creation of novel analogues. researchgate.netresearchgate.net A key achievement has been the first enantioselective total synthesis of this compound, which also enabled the production of a series of new analogues. researchgate.netsemanticscholar.orgdoi.org

These synthetic analogues have been primarily evaluated for their ability to inhibit tyrosyl-DNA phosphodiesterase 2 (TDP2), a DNA repair enzyme that contributes to cancer cell resistance against certain chemotherapies. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.net The natural product this compound itself was identified as a selective TDP2 inhibitor. researchgate.net Subsequent synthesis and evaluation of its analogues aimed to improve upon this activity.

One notable analogue, designated (+)-29 , demonstrated a significant TDP2 inhibition potency with an IC₅₀ value of 5.4 ± 0.25 μM. researchgate.netresearchgate.netresearchgate.net Importantly, this analogue showed high selectivity, as it did not inhibit the related enzyme TDP1 at concentrations up to 100 μM. researchgate.netresearchgate.net Furthermore, analogue (+)-29 was found to synergistically enhance the cytotoxicity of etoposide (B1684455), a topoisomerase II (TOP2) inhibitor, in cancer cell lines. researchgate.netresearchgate.net

The evaluation of other myrtucommulones has revealed additional biological activities. Myrtucommulone C, D, and E have been identified as potent inhibitors of α-glucosidase, with activities surpassing the clinical standard, acarbose. mdpi.comresearchgate.netpatsnap.com

Compound/AnalogueStructural InformationBiological TargetReported Activity (IC₅₀)Reference
This compoundNatural ProductTDP2Identified as a selective inhibitor researchgate.net
Myrtucommulone CNatural Productα-glucosidase35.4 ± 1.15 μM researchgate.net
(+)-Myrtucommulone DNatural Product EnantiomerTDP20.69 µM researchgate.netresearchgate.net
Analogue (+)-29Synthetic Analogue of this compoundTDP25.4 ± 0.25 μM researchgate.netresearchgate.netresearchgate.net
Analogue 43Synthetic Analogue of Myrtucommulone A (Indandione replacement)mPGES-10.08 μM nih.gov
Analogue 47Synthetic Analogue of Myrtucommulone A (Indandione replacement, Phenyl substitution)5-LO0.46 μM nih.gov

Impact of Stereochemistry on Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products, as interactions with biological targets like enzymes and receptors are often highly specific. nih.govmichberk.comnih.gov For this compound, its precise stereostructure is critical to its function.

The absolute configuration of this compound has been unambiguously determined as (8R,14R) through single-crystal X-ray diffraction analysis. vulcanchem.comresearchgate.net The development of an enantioselective synthesis for this compound and its analogues underscores the recognized importance of chirality for this class of molecules. researchgate.netsemanticscholar.org

Studies on the closely related Myrtucommulone D further illustrate this point. Biological evaluation of its separated enantiomers revealed that (+)-myrtucommulone D is a potent inhibitor of TDP2, with an IC₅₀ value of 0.69 µM. researchgate.netresearchgate.net The ability to synthesize and test individual stereoisomers is crucial for defining which spatial arrangement confers the optimal activity.

Rational Design of this compound Derivatives

Rational drug design utilizes the knowledge gained from SAR studies to create new derivatives with improved potency, selectivity, or other pharmacological properties. researchgate.net The systematic synthesis and evaluation of analogues of myrtucommulones serve as a clear example of this approach. nih.gov

Based on the core scaffold of Myrtucommulone A, researchers have rationally designed derivatives by making specific, targeted structural modifications. nih.gov These have included:

Replacement of Core Moieties : Substituting the syncarpic acid portions of the molecule with other cyclic diones like dimedone or indandione to probe the importance of this region. nih.gov

Alteration of Substituents : Replacing the methine bridge linkers and the acyl side chain with various other groups, such as isopropyl, isobutyl, n-pentyl, or phenyl groups. nih.gov

This strategy successfully led to the development of derivatives with significantly enhanced and more specialized activities. For instance, it yielded compounds that were potent and selective inhibitors of mPGES-1 or 5-LO but lacked the cytotoxicity of the parent compound, making them more promising candidates for development as anti-inflammatory drugs. nih.gov The same principles are being applied to the this compound scaffold, where the goal is to build upon its selective TDP2 inhibitory activity to design derivatives with even greater potency and improved drug-like characteristics. researchgate.netdoi.org

Computational Chemistry and Molecular Docking for SAR Prediction

Computational chemistry provides powerful tools to predict and understand the interactions between small molecules like this compound and their biological targets, thereby guiding SAR studies and the rational design of new derivatives. nih.govresearchgate.net

Molecular Docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. bohrium.comspringermedizin.de This method has been applied to the myrtucommulone class of compounds to explore their potential interactions with various proteins. For example, docking analyses suggested that an undescribed myrtucommulone could bind effectively to several key protein targets of the SARS-CoV-2 virus. mdpi.comresearchgate.netbohrium.com Such studies help to prioritize which compounds to synthesize and test, and they can propose a structural basis for an observed biological activity. frontiersin.org

Quantum Mechanical Calculations have also been employed to provide deeper insight. These calculations were instrumental in understanding the mechanism of the stereoselective reactions used to construct the core ring system during the synthesis of Myrtucommulone D and its congeners. researchgate.netresearchgate.net Furthermore, the combination of experimental data with quantum-chemical calculations of electronic circular dichroism (ECD) spectra was essential for determining the absolute configuration of the enantiomers of Myrtucommulone A. figshare.com

Pharmacophore Modeling can be used to generate a 3D model of the key features a molecule needs to interact with a specific target. frontiersin.orgbiorxiv.org These models, often built from the known structure of a ligand-protein complex, can then be used to virtually screen large compound libraries to find new potential inhibitors. frontiersin.org Coupled with Molecular Dynamics (MD) Simulations , which assess the stability of a predicted ligand-protein complex over time, these computational approaches are integral to modern drug discovery efforts involving complex natural products like this compound. chemcomp.com

Translational Research Perspectives Pre Clinical Focus

Biomarkers for Myrtucommulone E Activity in Pre-clinical Models

In the realm of pre-clinical research, identifying and validating biomarkers is crucial for understanding a compound's mechanism of action and predicting its therapeutic potential. crownbio.com For this compound (MC E), and its related compounds, research has pointed towards several potential biomarkers that can be monitored in pre-clinical models to assess its activity.

Given that Myrtucommulone compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), the levels of their downstream products can serve as valuable biomarkers. core.ac.ukmdpi.comresearchgate.netnih.gov For instance, a reduction in prostaglandin E2 (PGE2) levels in tissues or plasma would indicate successful target engagement of mPGES-1 by MC E. core.ac.uknih.gov Similarly, monitoring levels of various eicosanoids can provide a broader picture of its anti-inflammatory activity. researchgate.net

In cancer-focused pre-clinical studies, particularly those investigating the synergistic effects of Myrtucommulone analogues with topoisomerase II (TOP2) inhibitors, the levels of DNA damage and apoptosis markers are key. researchgate.netresearchgate.net An increase in γ-H2AX foci, a marker of DNA double-strand breaks, can indicate the enhanced DNA damage resulting from the combination therapy. researchgate.net Furthermore, the activation of apoptotic pathways can be assessed by measuring the levels of cleaved caspases and other downstream apoptosis-related proteins. researchgate.netresearchgate.net

Another important area of biomarker discovery for Myrtucommulone compounds is their effect on signaling pathways involved in cancer cell proliferation. For example, Myrtucommulone A has been shown to down-regulate β-catenin signaling activity in colon cancer cells. mdpi.com Therefore, the expression levels of Wnt target genes like Axin2 and SP5, as well as the levels of active β-catenin, could serve as biomarkers for the anti-proliferative activity of this compound and its analogues in relevant pre-clinical cancer models. mdpi.com

Table 1: Potential Pre-clinical Biomarkers for this compound Activity

Biomarker CategorySpecific BiomarkerPre-clinical Model ApplicationRationale
Inflammation Prostaglandin E2 (PGE2)In vivo models of inflammation (e.g., carrageenan-induced paw edema)Indicates inhibition of mPGES-1. core.ac.ukresearchgate.netnih.gov
EicosanoidsIn vivo and in vitro inflammation modelsReflects broader anti-inflammatory effects via inhibition of COX-1 and 5-LO. researchgate.net
DNA Damage & Repair γ-H2AX fociCancer cell lines and xenograft modelsMeasures DNA double-strand breaks, particularly in combination with TOP2 inhibitors. researchgate.net
Tyrosyl-DNA phosphodiesterase 2 (TDP2) activityIn vitro enzyme assays and cell-based modelsDirect measure of target engagement for TDP2 inhibitors. researchgate.netresearchgate.net
Apoptosis Cleaved caspasesCancer cell lines and xenograft modelsIndicates induction of programmed cell death. researchgate.netresearchgate.net
Cell Signaling Active β-cateninColon cancer cell lines and organoid modelsAssesses inhibition of the Wnt/β-catenin pathway. mdpi.com
Axin2 and SP5 expressionColon cancer cell lines and organoid modelsMeasures downstream effects of Wnt pathway inhibition. mdpi.com

Formulation Strategies for Enhanced Delivery in Research Models

The poor water solubility of many natural products, including acylphloroglucinols like this compound, presents a significant challenge for their use in pre-clinical research. mdpi.combrieflands.com To overcome this, various formulation strategies are being explored to enhance the delivery and bioavailability of these compounds in research models. oddl.fidrug-dev.com

Nanoemulsions are a promising approach for delivering hydrophobic compounds. dovepress.com These systems consist of nanoscale droplets of one immiscible liquid dispersed in another and can be formulated as oil-in-water (O/W) or water-in-oil (W/O) mixtures. dovepress.com For compounds like this compound, an O/W nanoemulsion could encapsulate the molecule within the oil droplets, improving its dispersion in aqueous environments typical of biological systems. dovepress.com

Another strategy involves the use of niosomes, which are non-ionic surfactant-based vesicles. brieflands.com A study on myrtle extract, which contains Myrtucommulone compounds, demonstrated that a niosomal formulation could be developed to improve the stability and permeability of the extract's phytoconstituents. brieflands.com This approach could be adapted specifically for this compound to enhance its delivery in cell culture and animal models.

Liposomes and polymeric nano- or microparticles are also well-established drug delivery systems that can be utilized. oddl.fi These carriers can protect the encapsulated compound from degradation and facilitate its transport to target tissues. The choice of formulation would depend on the specific research question, the pre-clinical model being used, and the desired release profile of the compound. oddl.fi

Furthermore, for insoluble drug candidates, nano-formulation approaches can address issues of drug loading and bioavailability with minimal added complexity to the manufacturing process. drug-dev.com The development of a sophisticated drug delivery system requires a deep understanding of the compound's physicochemical properties and its interaction with biological systems. drug-dev.com

Synergy with Existing Therapeutic Agents in Pre-clinical Studies

A significant area of pre-clinical research for Myrtucommulone analogues has been their potential to act synergistically with existing therapeutic agents, particularly in the context of cancer treatment. nih.govnih.govmdpi.com The primary focus has been on their ability to enhance the efficacy of topoisomerase II (TOP2) inhibitors, a class of chemotherapy drugs. researchgate.netresearchgate.net

The rationale behind this combination therapy lies in the role of Tyrosyl-DNA phosphodiesterase 2 (TDP2). TOP2 inhibitors kill cancer cells by trapping TOP2 in a complex with DNA, leading to DNA double-strand breaks. researchgate.netresearchgate.net However, cancer cells can develop resistance by using TDP2 to repair this damage. researchgate.netresearchgate.net this compound and its analogues have been identified as inhibitors of TDP2. researchgate.netresearchgate.net By inhibiting TDP2, these compounds prevent the repair of TOP2-induced DNA damage, thereby sensitizing cancer cells to the effects of TOP2 inhibitors like etoposide (B1684455). researchgate.netresearchgate.net

Pre-clinical studies have demonstrated this synergistic effect in various cancer cell lines. For example, an analogue of this compound, (+)-29, was shown to significantly enhance the cytotoxicity of etoposide in both prostate cancer (DU145) and chicken lymphoma (DT40 hTDP2) cells. researchgate.net Similarly, (+)-myrtucommulone D exhibited significant synergistic effects with etoposide in several human lung cancer cell lines, including those resistant to etoposide. researchgate.netresearchgate.net These studies often use the combination index (CI) to quantify the interaction, where a CI value less than 1 indicates synergy. researchgate.net

The synergistic potential is not limited to lung and prostate cancer. Studies with robustadial A, a compound with a similar mechanism of action, showed synergistic effects with etoposide in breast cancer (MCF-7) and colorectal adenocarcinoma (HCT-116) cell lines as well. researchgate.net This suggests that the combination of a TDP2 inhibitor like a this compound analogue with a TOP2 poison could be a broadly applicable strategy for cancer therapy.

Table 2: Pre-clinical Synergy of Myrtucommulone Analogues and Related Compounds with Etoposide

CompoundCell LineCancer TypeCombination Index (CI)Reference
Analogue (+)-29DU145Prostate Cancer0.26 researchgate.net
Analogue (+)-29DT40 hTDP2Chicken Lymphoma0.48 researchgate.net
(+)-Myrtucommulone DA549Non-small cell lung cancerSynergistic researchgate.netresearchgate.net
(+)-Myrtucommulone DNCI-H460Large cell lung cancerSynergistic researchgate.netresearchgate.net
(+)-Myrtucommulone DNCI-H446Small cell lung cancerSynergistic researchgate.netresearchgate.net
(+)-Myrtucommulone DNCI-H446/VP (etoposide resistant)Small cell lung cancerSynergistic researchgate.netresearchgate.net
Robustadial AA549Non-small cell lung cancer0.21 - 0.74 researchgate.net
Robustadial ADU145Prostate Cancer0.21 - 0.74 researchgate.net
Robustadial AMCF-7Breast Cancer0.21 - 0.74 researchgate.net
Robustadial AHCT-116Colorectal Adenocarcinoma0.21 - 0.74 researchgate.net

Challenges and Opportunities in Pre-clinical this compound Research

The pre-clinical investigation of this compound, like that of many novel natural products, is fraught with challenges but also presents significant opportunities. numberanalytics.comarxiv.orgnih.gov

Challenges:

Translational Relevance of Animal Models: A primary challenge in all pre-clinical research is the translation of findings from animal models to humans. numberanalytics.com Differences in physiology and the specifics of disease models can lead to discrepancies between pre-clinical efficacy and clinical outcomes. numberanalytics.com

Compound Availability and Synthesis: The isolation of this compound from natural sources can be a limiting factor for extensive pre-clinical studies. While total synthesis has been achieved, it can be complex and costly, hindering the production of large quantities needed for in vivo experiments. researchgate.netmdpi.com

Pharmacokinetics and Bioavailability: Myrtucommulone compounds are known to have poor water solubility, which can lead to low bioavailability. core.ac.ukthieme-connect.denih.gov While formulation strategies can mitigate this, optimizing delivery to target tissues while avoiding off-target effects remains a hurdle. core.ac.ukthieme-connect.denih.govmdpi.com Studies on Myrtucommulone have shown extensive phase I metabolism, which could also impact its systemic exposure and efficacy. core.ac.ukthieme-connect.denih.gov

Lack of Systematic Replication: A broader issue in pre-clinical research is the lack of systematic replication of studies, often due to funding constraints. elifesciences.org This can lead to a lack of robustness in the initial findings.

Opportunities:

Mechanism-Based Drug Development: The well-defined mechanism of action of this compound analogues as TDP2 inhibitors presents a clear opportunity for mechanism-based drug development. researchgate.netresearchgate.net This allows for the rational design of combination therapies and the selection of patient populations most likely to respond.

Addressing Drug Resistance: The ability of this compound analogues to overcome resistance to established chemotherapies like etoposide is a major opportunity. researchgate.netresearchgate.net This could lead to new treatment options for patients with relapsed or refractory cancers.

Advanced Pre-clinical Models: The use of more sophisticated pre-clinical models, such as patient-derived xenografts (PDX) and organoids, can improve the predictive value of pre-clinical studies. crownbio.comnih.govnih.gov These models better recapitulate the heterogeneity and complexity of human tumors. nih.gov

Biomarker-Driven Trials: The identification of predictive biomarkers can pave the way for more efficient clinical trial designs. nih.govnih.gov By selecting patients based on biomarker status (e.g., high TDP2 expression), the likelihood of demonstrating clinical benefit can be increased.

Future Directions and Emerging Research Avenues

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

To fully elucidate the mechanisms of action and biological impact of Myrtucommulone E, the integration of "omics" technologies is a critical future direction. These high-throughput approaches can provide a comprehensive, systems-level view of the molecular changes induced by the compound.

Genomics and Transcriptomics: Gene expression profiling through techniques like RNA-sequencing can identify genes and signaling pathways that are modulated by this compound. For instance, studies on the related compound Myrtucommulone A have already shown its ability to alter the expression of apoptotic genes such as Fas, FasL, Gadd45a, and Tnf in cancer cells. researchgate.netmdpi.com Similar transcriptomic analyses for this compound would provide invaluable data on its specific cellular targets and responses.

Proteomics: Analyzing the proteome of cells or tissues treated with this compound can reveal changes in protein expression, post-translational modifications, and protein-protein interactions. Proteomic profiling experiments on Bacillus subtilis treated with a related acylphloroglucinol indicated that the cytoplasmic membrane is a primary target. mdpi.com This type of analysis for this compound could pinpoint the precise protein targets responsible for its observed bioactivities.

Metabolomics: Investigating the metabolic fingerprint of biological systems exposed to this compound can uncover alterations in metabolic pathways. This could be particularly insightful for understanding its effects on cellular energy metabolism and the production of signaling molecules.

The integration of these omics datasets will be crucial for building comprehensive models of this compound's biological effects and for identifying novel therapeutic targets and biomarkers.

Exploration of Novel Biological Targets and Pathways

While initial research has identified some biological activities of this compound, a vast landscape of potential targets and pathways remains to be explored. Future research should focus on identifying and validating novel molecular interactions.

Recent studies have made significant strides in this area. For example, this compound has been identified as a selective inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair. researchgate.netresearchgate.net This discovery opens up new avenues for its potential application in cancer therapy, as TDP2 inhibitors can enhance the efficacy of topoisomerase 2 (TOP2) inhibitors like etoposide (B1684455). researchgate.netresearchgate.net Analogues of this compound have demonstrated good TDP2 inhibition potency while showing no inhibition of the related enzyme TDP1, highlighting the potential for developing highly selective therapeutic agents. researchgate.netresearchgate.net

Furthermore, related myrtucommulones have been shown to modulate key signaling pathways, including the NF-κB and MAP kinase pathways, and to induce apoptosis through the mitochondrial pathway involving caspase-9. researchgate.netmdpi.com Investigating whether this compound shares these or engages other pathways, such as those involved in inflammation, cell cycle regulation, or metabolic control, is a priority. Techniques like molecular docking can be used to predict interactions with potential protein targets, which can then be validated through biochemical and cellular assays. researchgate.net

Development of Advanced Analytical Platforms for this compound

The complexity and structural similarity of acylphloroglucinols necessitate the development of sophisticated analytical methods for their detection, characterization, and quantification. researchgate.netcapes.gov.br

Future efforts should focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have proven effective for characterizing polycyclic polyprenylated acylphloroglucinols (PPAPs). researchgate.netcapes.gov.brnih.gov Further development of these methods can improve the differentiation of isomers and the identification of novel derivatives in complex mixtures. researchgate.netcapes.gov.br

Hyphenated Techniques: The combination of separation techniques (like HPLC) with spectroscopic methods (like NMR or MS/MS) provides powerful tools for structural elucidation directly from complex extracts. researchgate.netmdpi.com

Chiral Chromatography: Since many myrtucommulones exist as mixtures of stereoisomers, the development of chiral separation methods is crucial for isolating and evaluating the biological activity of individual enantiomers and diastereomers. mdpi.comresearchgate.net

Quantitative Methods: Validated quantitative methods, such as HPLC-based assays, are essential for quality control, pharmacokinetic studies, and establishing structure-activity relationships. nih.govmdpi.com

These advanced analytical platforms will be instrumental in all areas of this compound research, from biosynthesis studies to preclinical development.

Application in Drug Discovery Pipelines (Pre-clinical Stages)

This compound and its analogues hold significant promise for drug discovery, particularly in oncology and infectious diseases. researchgate.netresearchgate.netresearchgate.net The progression of this compound through preclinical development pipelines is a key future direction.

This involves:

Lead Optimization: The synthesis of novel analogues of this compound is a critical step to improve its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net For example, the enantioselective synthesis of analogues has already led to the identification of potent and selective TDP2 inhibitors. researchgate.netresearchgate.net

In Vitro and In Vivo Models: Rigorous testing in a battery of in vitro cell-based assays and in vivo animal models is necessary to evaluate efficacy and to understand the compound's behavior in a biological system. Studies on related compounds have utilized models for inflammation, cancer cell migration, and bacterial infections. mdpi.com

Mechanism of Action Studies: Detailed mechanistic studies are required to confirm the molecular targets and pathways identified through omics and other screening approaches. This includes validating target engagement and downstream effects. For instance, studies have shown that Myrtucommulone D, a related compound, can induce apoptosis in drug-resistant cancer cells when combined with etoposide. researchgate.net

The data generated from these preclinical studies will be essential for determining the therapeutic potential of this compound and for guiding its potential entry into clinical trials.

Sustainable Production and Supply Chain Research

The natural abundance of this compound in Myrtus communis is relatively low, making its extraction for large-scale research and potential commercialization challenging. nih.gov Therefore, research into sustainable production methods is paramount.

Key areas of investigation include:

Total Synthesis: While the complex, polycyclic structure of myrtucommulones presents a significant synthetic challenge, several total syntheses have been reported for related compounds. mdpi.comfigshare.com Developing an efficient and scalable total synthesis for this compound is a major goal. researchgate.netresearchgate.net Recent biomimetic synthesis approaches show promise in achieving this with fewer steps. figshare.com

Biosynthesis and Metabolic Engineering: Understanding the biosynthetic pathway of this compound is crucial for developing biotechnological production methods. The pathway is thought to involve the condensation of malonyl-CoA and isobutyryl-CoA units, followed by cyclization and oligomerization reactions. mdpi.comvulcanchem.com The discovery that endophytic fungi associated with myrtle can produce myrtucommulones opens up exciting possibilities for fermentation-based production. mdpi.com Elucidating the genetic basis of biosynthesis could enable the transfer of the pathway to a microbial host for large-scale, sustainable production. mdpi.com

Optimized Extraction from Natural Sources: Research into optimizing extraction methods from Myrtus communis by-products, such as leaves, could provide a more sustainable source of the compound. mdpi.com

These research avenues are critical for ensuring a stable and cost-effective supply of this compound for future research and development.

Ethical Considerations in this compound Research

As with any research involving natural products, there are important ethical considerations that must be addressed.

Sustainable Sourcing: The collection of Myrtus communis from the wild must be done sustainably to avoid over-harvesting and to ensure the conservation of biodiversity. This involves adhering to local regulations and best practices for plant collection.

Benefit Sharing: In line with the principles of the Nagoya Protocol, there should be fair and equitable sharing of benefits arising from the utilization of genetic resources and associated traditional knowledge. If traditional knowledge from local communities informed the research on Myrtus communis, those communities should be appropriately recognized and compensated.

Transparency in Research: Preclinical studies should be conducted with rigor and transparency to avoid bias. This includes practices like blinding, power analysis for sample size calculation, and making raw data publicly available.

Intellectual Property: The patenting and commercialization of this compound and its derivatives should be handled ethically, considering the contributions of all parties involved in the research and discovery process.

Addressing these ethical considerations is essential for ensuring that the research and potential commercialization of this compound are conducted responsibly and for the benefit of society. researchgate.net

Q & A

Q. What analytical methods are used to confirm the structure of Myrtucommulone E?

this compound is characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR helps resolve acylphloroglucinol core structures and substituents, while X-ray crystallography provides definitive spatial confirmation of stereochemistry . High-resolution mass spectrometry (HRMS) is often employed to validate molecular weight and fragmentation patterns .

Q. What is the primary pharmacological mechanism of this compound in inflammation studies?

this compound inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the prostaglandin pathway. Unlike traditional NSAIDs, it does not directly inhibit cyclooxygenase (COX) enzymes, reducing gastrointestinal side effects. This selective inhibition is demonstrated in cell-free assays using purified mPGES-1 and intact A549 cells .

Q. How is this compound isolated from natural sources?

this compound is extracted from Myrtus communis leaves via solvent extraction (e.g., ethanol or methanol), followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Yield optimization often involves varying solvent polarity and temperature during extraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s enzyme inhibition?

Variability in IC50 values (e.g., 0.55–29 µM for 5-lipoxygenase inhibition) may arise from differences in enzyme sources (recombinant vs. native), assay conditions (pH, temperature), or cell models (primary vs. immortalized cells). Standardizing protocols, such as using identical enzyme preparations and controlled reaction buffers, is critical for cross-study comparability .

Q. What experimental strategies optimize the total synthesis of this compound?

Total synthesis challenges include constructing the oligomeric acylphloroglucinol core. A one-step reaction using commercially available starting materials (e.g., phloroglucinol derivatives) has been reported for related analogs like Myrtucommulone A. Key steps involve regioselective acylation and stereochemical control via chiral catalysts, validated by NMR and crystallography .

Q. How do in vitro and in vivo anti-inflammatory effects of this compound compare?

In vitro studies using human whole blood or A549 cells show potent mPGES-1 inhibition (IC50 ~1–5 µM). However, in vivo bioavailability is limited by poor solubility. Recent strategies include nanoparticle encapsulation to enhance pharmacokinetics, as demonstrated in rodent models of inflammation .

Q. What methodologies validate this compound’s specificity for mPGES-1 over COX isoforms?

Competitive enzyme assays with isolated COX-1/COX-2 and mPGES-1 are used. For example, this compound shows <10% inhibition of COX-2 at 33 µM, while mPGES-1 activity is suppressed by >90% at 10 µM. Western blotting confirms no downregulation of COX-2 protein expression in treated cells .

Contradiction Analysis & Methodological Guidance

Q. Why do some studies report COX-1 inhibition by this compound, while others do not?

Discrepancies may stem from assay sensitivity. For instance, cell-free COX-1 assays using purified enzymes detect moderate inhibition (~30% at 10 µM), whereas cellular assays (e.g., platelet-rich plasma) show negligible effects due to compound partitioning or metabolic inactivation .

Q. How should researchers design dose-response studies for this compound in complex biological systems?

Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture full dose-response curves. Include positive controls (e.g., indomethacin for COX inhibition) and normalize data to vehicle-treated samples. Statistical tools like nonlinear regression (GraphPad Prism) are recommended for calculating EC50/IC50 values .

Q. What are best practices for ensuring reproducibility in this compound research?

  • Material sourcing : Use authenticated plant material or synthetic standards (e.g., Myrtucommulone A as a reference).
  • Assay validation : Include inter-laboratory replicates and publish raw data for key experiments.
  • Data reporting : Adhere to ARRIVE guidelines for in vivo studies, detailing animal strain, sample size, and blinding protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.